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Compound of Interest

Compound Name: 5-Methyl-2-nitrobenzonitrile

Cat. No.: B3015653 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

5-Methyl-2-nitrobenzonitrile, a key chemical intermediate. Designed for researchers,

scientists, and professionals in drug development, this document details the expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this

compound. The guide emphasizes the principles of spectral interpretation, providing a robust

framework for the structural elucidation and quality control of 5-Methyl-2-nitrobenzonitrile,

even in the absence of a complete public spectral database.

Introduction: The Structural Imperative
5-Methyl-2-nitrobenzonitrile (C₈H₆N₂O₂) is a substituted aromatic compound with a molecular

weight of 162.15 g/mol .[1] Its structure, featuring a nitrile, a nitro group, and a methyl group on

a benzene ring, makes it a valuable precursor in the synthesis of various organic molecules,

particularly in the pharmaceutical and materials science sectors. Accurate structural

confirmation is paramount for its application, and this is primarily achieved through a

combination of spectroscopic techniques. This guide will delve into the core spectroscopic

methods for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in

a molecule. For 5-Methyl-2-nitrobenzonitrile, both ¹H and ¹³C NMR are essential.
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Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural

assignment.

Sample Preparation: Accurately weigh 5-10 mg of 5-Methyl-2-nitrobenzonitrile and

dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-

d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube.[2]

¹H NMR Acquisition: Spectra should be recorded on a 400 MHz or higher field spectrometer.

Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds to ensure full signal recovery.[3]

¹³C NMR Acquisition: These spectra are acquired on the same instrument, typically at a

frequency of 100 or 125 MHz. Due to the lower natural abundance of ¹³C, a larger number of

scans (e.g., 1024 or more) and a relaxation delay of at least 2 seconds are necessary to

obtain a good signal-to-noise ratio.[4]

¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum of 5-Methyl-2-nitrobenzonitrile is expected to show three signals in

the aromatic region and one singlet in the aliphatic region, corresponding to the three aromatic

protons and the three methyl protons, respectively.

Chemical Shift (δ,
ppm) (Predicted)

Multiplicity
Coupling Constant
(J, Hz) (Predicted)

Assignment

~ 8.10 d ~ 8.5 H-3

~ 7.65 dd ~ 8.5, ~ 2.0 H-4

~ 7.50 d ~ 2.0 H-6

~ 2.50 s - -CH₃

Rationale: The proton at the H-3 position is deshielded by the adjacent electron-withdrawing

nitro group, resulting in a downfield chemical shift. It appears as a doublet due to coupling

with H-4. The H-4 proton is split by both H-3 and H-6, giving rise to a doublet of doublets.
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The H-6 proton, being ortho to the methyl group, will appear as a doublet due to coupling

with H-4. The methyl protons, being isolated, will appear as a singlet.

¹³C NMR Spectral Data (Predicted)
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals,

corresponding to the eight carbon atoms in the molecule.

Chemical Shift (δ, ppm) (Predicted) Assignment

~ 148 C-2 (C-NO₂)

~ 142 C-5 (C-CH₃)

~ 135 C-4

~ 133 C-6

~ 128 C-3

~ 125 C-1 (C-CN)

~ 117 -CN

~ 21 -CH₃

Rationale: The carbons attached to the electron-withdrawing nitro and nitrile groups (C-2 and

C-1, respectively) will be significantly deshielded. The quaternary carbons (C-1, C-2, and C-

5) will generally have lower intensities than the protonated carbons. The methyl carbon will

have the most upfield chemical shift.
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Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule.

Experimental Protocol: IR Data Acquisition
Sample Preparation (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely

ground with approximately 100 mg of dry potassium bromide (KBr).[4] The mixture is then

pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr

pellet is recorded first for subtraction.[3]

Characteristic IR Absorption Bands (Predicted)
The IR spectrum of 5-Methyl-2-nitrobenzonitrile will be dominated by the characteristic

vibrations of the nitrile and nitro groups.

Wavenumber (cm⁻¹)
(Predicted)

Intensity Assignment

~ 2230 Strong, Sharp C≡N stretch

~ 1525 Strong Asymmetric NO₂ stretch

~ 1350 Strong Symmetric NO₂ stretch

~ 3100-3000 Medium Aromatic C-H stretch

~ 2950-2850 Medium-Weak Aliphatic C-H stretch

~ 1600, 1475 Medium-Weak Aromatic C=C stretch

Rationale: The nitrile group (C≡N) gives a very characteristic sharp peak in a relatively clean

region of the spectrum, making it easy to identify. Aromatic nitriles typically absorb in the

2240-2220 cm⁻¹ range. The nitro group (NO₂) exhibits two strong stretching vibrations. The
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aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the

methyl group appear just below 3000 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation

pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: MS Data Acquisition
Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The

sample is bombarded with high-energy electrons, causing ionization and fragmentation.

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a

mass analyzer.

Expected Mass Spectrum and Fragmentation Pattern
The mass spectrum of 5-Methyl-2-nitrobenzonitrile is expected to show a molecular ion peak

(M⁺) at m/z = 162, corresponding to its molecular weight.

m/z (Predicted) Ion (Predicted) Notes

162 [C₈H₆N₂O₂]⁺ Molecular ion (M⁺)

145 [M - OH]⁺ Loss of a hydroxyl radical

132 [M - NO]⁺ Loss of nitric oxide

116 [M - NO₂]⁺ Loss of a nitro group

90 [C₇H₄N]⁺ Loss of NO₂ and C₂H₂

Rationale: The molecular ion is expected to be reasonably intense due to the stability of the

aromatic ring. Common fragmentation pathways for nitroaromatic compounds include the

loss of NO (30 Da) and NO₂ (46 Da).[5] Further fragmentation of the resulting ions can lead

to the other observed peaks. For instance, the loss of the nitro group would lead to a

prominent peak at m/z 116.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b3015653?utm_src=pdf-body
https://m.youtube.com/watch?v=GQz8P7K64XA
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3015653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample: 5-Methyl-2-nitrobenzonitrile

Spectroscopic Techniques

Data & Interpretation

Structural Confirmation

Solid Sample

NMR IR MS

Chemical Shifts
Coupling Constants

Vibrational Frequencies
(Functional Groups)

Molecular Weight
Fragmentation Pattern

Confirmed Structure

Click to download full resolution via product page

Conclusion
The comprehensive spectroscopic analysis of 5-Methyl-2-nitrobenzonitrile through NMR, IR,

and MS provides a self-validating system for its structural confirmation. While a complete public

database of its spectra is not readily available, the predicted data, based on established

principles and comparison with related compounds, offers a robust framework for its

identification and quality assessment. This guide provides the necessary theoretical and

practical foundation for researchers to confidently characterize this important chemical

intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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